molecular formula C10H5BrClNO2 B2563818 7-Bromo-1-chloroisoquinoline-3-carboxylic acid CAS No. 1600878-07-6

7-Bromo-1-chloroisoquinoline-3-carboxylic acid

Cat. No.: B2563818
CAS No.: 1600878-07-6
M. Wt: 286.51
InChI Key: BCPWFPCGEVIXIE-UHFFFAOYSA-N
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Description

7-Bromo-1-chloroisoquinoline-3-carboxylic acid (C₉H₅BrClNO₂, molecular weight 261.49 g/mol) is a halogenated isoquinoline derivative with a carboxylic acid functional group at the 3-position. Its structure features bromine and chlorine substituents at the 7- and 1-positions of the isoquinoline ring, respectively . This compound is primarily used in research and development (R&D) for synthesizing pharmacologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Limited commercial availability and specialized applications underscore its niche role in chemical synthesis .

Properties

IUPAC Name

7-bromo-1-chloroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-8(10(14)15)13-9(12)7(5)4-6/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWFPCGEVIXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600878-07-6
Record name 7-bromo-1-chloroisoquinoline-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloroisoquinoline-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 1-chloroisoquinoline, followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Key Steps in Analogous Compounds

For isoquinoline derivatives with halogenation and carboxylation, synthesis typically involves:

  • Halogenation : Bromination and chlorination at specific positions using reagents like sodium hypochlorite or bromination agents .

  • Carboxylation : Introduction of the carboxylic acid group via reactions with CO₂ or carboxylating agents.

  • Functional Group Transformations : Reduction or oxidation steps to adjust substituents (e.g., nitro to amine) .

StepReaction TypeReagents/ConditionsExample Analog
Halogenation Electrophilic substitutionSodium hypochlorite (NaClO) in non-aqueous solvent (e.g., dichloromethane)7-Bromoisoquinoline
Carboxylation Nucleophilic attackCO₂ under pressure or carboxylating agents (e.g., carbonyldiimidazole)5-Bromo-7-chloroisoquinoline-1-carboxylic acid
Reduction/Oxidation Nitro-to-amine conversionHydrazine (N₂H₄) with catalysts (e.g., FeCl₃)7-Aminoisoquinoline

Reactivity of the Carboxylic Acid Group

The -COOH group in 7-Bromo-1-chloroisoquinoline-3-carboxylic acid participates in standard carboxylic acid reactions:

  • Esterification : Reaction with alcohols (e.g., R-OH) in acidic conditions to form esters.

  • Amidation : Conversion to amides using amines (e.g., NH₃) under coupling reagents.

  • Nucleophilic Acyl Substitution : Reactivity with nucleophiles (e.g., Grignard reagents) to form ketones.

Example Reaction :

COOH+R-OHCOOR+H₂O(acid catalyst)\text{COOH} + \text{R-OH} \rightarrow \text{COOR} + \text{H₂O} \quad \text{(acid catalyst)}

Halogen Substituent Reactivity

The bromine and chlorine substituents influence reactivity:

  • Bromine : More reactive than chlorine due to lower bond strength, enabling nucleophilic substitution (e.g., with hydroxide or amines).

  • Chlorine : Less reactive but participates in electrophilic aromatic substitution under specific conditions .

PropertyBromineChlorine
Bond Strength ~66 kcal/mol~79 kcal/mol
Nucleophilic Substitution FacileLimited
Electrophilic Substitution UnlikelyPossible

Scientific Research Applications

Chemistry

7-Bromo-1-chloroisoquinoline-3-carboxylic acid serves as a building block in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it valuable in creating derivatives with specific functionalities.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Escherichia coli .
  • Anticancer Activity : In a study by Zhao et al., the compound reduced cell viability in MCF-7 breast cancer cells, inducing apoptosis with an IC50 value of approximately 16.1 μM .

Medicine

Ongoing research focuses on its role in drug development, particularly targeting specific enzymes and receptors involved in disease pathways. The compound's mechanism of action involves binding to molecular targets, enhancing its therapeutic potential.

Industry

The compound finds applications in producing dyes, pigments, and other industrial chemicals. Its unique structure allows it to be utilized effectively in various formulations.

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies conducted by Zhao et al. assessed the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability through apoptosis induction, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy Against E. coli

A separate study evaluated the antimicrobial efficacy against E. coli, reporting an MIC of 32 µg/mL. This suggests that the compound could be developed further for treating bacterial infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisUseful for creating derivatives
BiologyAntimicrobial and anticancer propertiesEffective against E. coli and MCF-7 cells
MedicineDrug development targeting enzymes/receptorsPotential therapeutic applications
IndustryProduction of dyes and pigmentsValuable for various formulations

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity to these targets, leading to various biological effects. The carboxylic acid group plays a crucial role in its solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by halogen placement and ring substitution patterns. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
7-Bromo-1-chloroisoquinoline-3-carboxylic acid C₉H₅BrClNO₂ 261.49 Br (7), Cl (1), COOH (3) R&D enzyme inhibitor synthesis
6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₉BrClNO₃ 330.56 Br (6), Cl (7), ethyl (1), COOH (3) Antibacterial agent precursor
7-Bromo-1-cyclopropyl-6-fluoroquinoline-3-carboxylic acid C₁₃H₁₀BrClFNO₂ 349.58 Br (7), cyclopropyl (1), F (6), COOH (3) Fluoroquinolone antibiotic derivatives

Key Observations :

  • Substituent Position: The position of bromine and chlorine significantly impacts biological activity.
  • Electron-Withdrawing Effects : Fluorine substitution (as in the cyclopropyl-fluoro analogue) increases electronegativity, improving membrane permeability and metabolic stability compared to the parent compound .

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility relative to non-acid analogues (e.g., 7-Bromo-1-chloroisoquinoline). However, halogen substituents (Br, Cl) increase lipophilicity, balancing solubility and cell permeability .
  • Thermal Stability : Derivatives with additional substituents (e.g., ethyl or cyclopropyl groups) exhibit higher melting points due to increased molecular rigidity .

Biological Activity

7-Bromo-1-chloroisoquinoline-3-carboxylic acid is an organic compound notable for its unique structure and diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₅BrClN
  • Molecular Weight : 242.50 g/mol
  • Melting Point : 126-128°C
  • Boiling Point : Approximately 349.5°C
  • Physical State : Yellow solid, moderately soluble in water

The compound features a bromine atom at the 7th position and a chlorine atom at the 1st position of the isoquinoline ring, along with a carboxylic acid group at the 3rd position. This unique combination enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against MCF-7 breast cancer cells, with reported IC50 values indicating potent cytotoxicity.

Study Cell Line IC50 (μM) Mechanism of Action
MCF-716.1Induction of apoptosis
A549 (lung)19.8Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cytochrome P450 Inhibition : The compound inhibits cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to potential drug-drug interactions when co-administered with other medications metabolized by these pathways .
  • Binding Affinity : The presence of bromine and chlorine atoms enhances binding affinity to various receptors and enzymes, facilitating its anticancer and antimicrobial effects .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study conducted by Zhao et al., the effects of this compound on MCF-7 cells were evaluated. The compound was found to significantly reduce cell viability through apoptosis induction, with an IC50 value of approximately 16.1 μM . The study utilized flow cytometry to confirm the mechanism of action.

Case Study 2: Antimicrobial Efficacy Against E. coli

Another study assessed the antimicrobial efficacy of the compound against E. coli strains, reporting an MIC of 32 µg/mL. The results indicated that the compound could effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections.

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